molecular formula C10H8ClN3O B2819098 4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338777-74-5

4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2819098
CAS No.: 338777-74-5
M. Wt: 221.64
InChI Key: GHGIIBIZZBWCGP-UHFFFAOYSA-N
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Description

4-[(2-Chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2-chloroaniline substituent at the methylene position of the pyrazol-3-one core. This compound belongs to a class of Schiff base derivatives, synthesized via condensation reactions between primary amines (e.g., 2-chloroaniline) and ketonic precursors such as 5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Properties

IUPAC Name

4-[(2-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-8-3-1-2-4-9(8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRIJLFIMAMGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CNNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-chloroaniline with a suitable pyrazolone derivative under specific conditions. One common method involves the condensation reaction between 2-chloroaniline and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazolone ring or the chloro group.

    Substitution: The chloro group in the 2-chloroaniline moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of various condensation products

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.

    Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, analgesic, and antimicrobial properties, making them potential candidates for therapeutic applications.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s yield and purity are undocumented; adopting high-yield methods (e.g., ’s 96% crystallization) could improve scalability.
  • Biological Screening : Comparative studies against fluorinated or trifluoromethyl-containing analogs () are needed to evaluate bioactivity trade-offs.
  • Crystallography : Single-crystal X-ray analysis (using tools like WinGX/ORTEP, ) would clarify the target compound’s conformation and intermolecular interactions .

Biological Activity

4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative notable for its diverse biological activities. This compound, characterized by a unique structural configuration, has attracted attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8ClN3O
  • CAS Number : 338777-74-5

This compound features a pyrazolone core linked to a 2-chloroaniline moiety through a methylene bridge. The presence of the chloro group may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby exerting anti-inflammatory effects.
  • Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress and protect cells from damage caused by free radicals.
  • Anticancer Potential : Preliminary research suggests that derivatives of this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle progression and enhancement of pro-apoptotic signals.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cells
CytotoxicityReduced viability in cancer cell lines

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced inflammation in animal models by lowering COX enzyme levels and decreasing inflammatory cytokines.
  • Anticancer Activity : In vitro experiments revealed that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway.
  • Oxidative Stress Mitigation : Research indicated that this compound effectively reduced oxidative stress markers in cellular models exposed to harmful agents, suggesting its potential as a protective agent against oxidative damage.

Q & A

Q. How to address discrepancies between theoretical and observed melting points?

  • Methodological Answer : Melting point variations (>5°C) may indicate polymorphic forms or impurities. Characterize polymorphs via powder XRD and DSC. Report melting ranges with heating rates (e.g., 1°C/min) to ensure reproducibility .

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